molecular formula C6H8N2OS B12004402 N-(1,3-Thiazol-2-yl)propanamide CAS No. 35098-39-6

N-(1,3-Thiazol-2-yl)propanamide

Cat. No.: B12004402
CAS No.: 35098-39-6
M. Wt: 156.21 g/mol
InChI Key: SGQYBUJEJYXKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Thiazol-2-yl)propanamide is a chemical compound featuring a thiazole ring, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research. Its primary research application is as a synthetic precursor for the development of more complex, biologically active molecules. For instance, it is utilized in the construction of bi-heterocyclic hybrids, such as thiazole-oxadiazole derivatives, which have shown significant potential as enzyme inhibitors . The thiazole ring is a key scaffold found in various approved drugs and is the subject of ongoing investigation in multiple research areas, including the study of Cys-loop receptors, a major superfamily of ligand-gated ion channels . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35098-39-6

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C6H8N2OS/c1-2-5(9)8-6-7-3-4-10-6/h3-4H,2H2,1H3,(H,7,8,9)

InChI Key

SGQYBUJEJYXKCH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC=CS1

Origin of Product

United States

The Enduring Significance of Thiazole Containing Compounds

The 1,3-thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. nih.govnih.gov Its prevalence in a wide array of pharmacologically active compounds underscores its versatility and importance in drug discovery. nih.govglobalresearchonline.net The unique structural and electronic properties of the thiazole (B1198619) nucleus enable it to interact with various biological targets, leading to a broad spectrum of therapeutic applications.

Thiazole derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties. nih.govresearchgate.net This functional diversity is attributed to the ability of the thiazole ring to engage in hydrogen bonding, π-π stacking, and coordination with metal ions, facilitating strong and specific interactions with biological macromolecules. researchgate.net

Several clinically approved drugs incorporate the thiazole moiety, a testament to its therapeutic value. For instance, Ritonavir, an antiretroviral medication, and Sulfathiazole, an antimicrobial agent, both feature a thiazole core. nih.gov The natural product Vitamin B1 (Thiamine) also contains a thiazole ring, highlighting its fundamental role in biological systems. nih.gov The continued exploration of thiazole derivatives in drug discovery programs signifies its status as a cornerstone of medicinal chemistry. nih.gov

N 1,3 Thiazol 2 Yl Propanamide: a Prototypical Scaffold

Convergent and Multi-Step Synthesis Approaches

The synthesis of this compound and its derivatives can be achieved through various convergent and multi-step approaches, which allow for the systematic construction and diversification of the target molecules.

Reaction of 2-Aminothiazole with Acyl Chlorides and Derivatives

A common and direct method for the synthesis of this compound and its analogues is the acylation of a 2-aminothiazole precursor. nih.govmdpi.com This reaction typically involves treating the 2-aminothiazole with an acyl chloride, such as propanoyl chloride, or a related carboxylic acid derivative.

The reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride gas that is formed as a byproduct. nih.govmdpi.com The general scheme for this reaction is as follows:

Starting Materials: 2-Aminothiazole (or a substituted derivative) and propanoyl chloride (or another acylating agent).

Conditions: Typically performed in an inert solvent such as dichloromethane (B109758) or chloroform, often in the presence of a base like pyridine or N-methylimidazole. nih.gov

Product: this compound (or its corresponding derivative).

This method is versatile and allows for the introduction of various acyl groups onto the 2-amino position of the thiazole ring, enabling the synthesis of a diverse library of compounds. For instance, a series of N-acyl-2-aminothiazoles with non-aromatic acyl side chains were synthesized and identified as potent and selective CDK2/cycE inhibitors. nih.gov The introduction of a 3-propanamido function to the 2-aminothiazole core has been shown to improve biological activity compared to a 2-acetamido moiety. nih.gov

A specific example is the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, which was achieved by reacting benzo[d]thiazol-2-amine with flurbiprofen (B1673479) using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. mdpi.com

Utilization of Thiazole Precursors in Coupling Reactions

The synthesis of substituted this compound derivatives can also be achieved by constructing the thiazole ring from acyclic precursors, a classic example being the Hantzsch thiazole synthesis. nih.govacgpubs.orgnih.govnih.gov This method involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide derivative. nih.govwikipedia.org

For example, 2-amino-4-(pyrid-2-yl)thiazole, a key intermediate for various N-acyl analogues, is prepared by the condensation of 2-bromoacetylpyridine hydrobromide with thiourea. nih.gov This intermediate can then be acylated as described in the previous section.

Another approach involves Suzuki coupling reactions. For instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was accomplished by first reacting 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction of the resulting amide with 4-fluorophenylboronic acid. nih.gov This highlights the utility of coupling reactions in functionalizing the thiazole ring at specific positions.

One-Pot Reaction Strategies

One-pot syntheses offer an efficient and streamlined approach to constructing complex molecules like this compound derivatives from simple starting materials, often with the aid of microwave irradiation to enhance reaction rates. acgpubs.orgnih.govresearchgate.netnih.govbohrium.comnih.gov These methods are advantageous as they reduce the need for purification of intermediates, saving time and resources.

One such strategy involves a four-step one-pot process for the synthesis of thiazol-2(3H)-imine derivatives. This process includes the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with various primary amines in ethanol (B145695). bohrium.com

Multicomponent reactions (MCRs) are a powerful tool in one-pot synthesis. For example, novel thiazolyl-pyridazinediones have been synthesized via a microwave-assisted, three-component reaction, demonstrating the efficiency of MCRs in generating complex heterocyclic systems. nih.gov Another example is the synthesis of thiazolyl-hydrazono-ethylthiazole derivatives through a one-pot, three-component reaction of 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and hydrazonoyl chlorides or phenacyl bromides. nih.gov

Functionalization and Derivatization Routes

The core structure of this compound can be further modified to explore structure-activity relationships and optimize biological properties. These modifications can be made to either the propanamide backbone or the thiazole ring.

Modifications on the Propanamide Backbone

The propanamide side chain offers several sites for modification. Changes in the length and substitution pattern of this acyl group can significantly impact the biological activity of the resulting compounds.

Research has shown that extending the acyl chain from a two-carbon (acetamido) to a three-carbon (propanamido) moiety can enhance antitumor activity. nih.gov Further modifications can include the introduction of different functional groups or cyclic structures onto the propanamide backbone. For example, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been synthesized, showcasing the versatility of the propanamide structure for derivatization. nih.gov

The synthesis of 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acids and their derivatives from N-phenyl-N-thiocarbamoyl-β-alanine demonstrates another route to modify the backbone, in this case by introducing a phenyl group on the amide nitrogen. nih.gov

Table 1: Examples of Propanamide Backbone Modifications | Starting Material | Reagent | Modification | Resulting Compound Class | |---|---|---|---| | 2-Aminothiazole | Chloroacetyl chloride, then substituted phenols | Extension and functionalization of the acyl chain | 2-Aryloxy-N-(thiazol-2-yl)acetamides researchgate.net | | Succinic anhydride, aminoguanidine (B1677879) hydrochloride, various amines | Formation of a triazole ring from the propanamide backbone | N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides nih.gov | | N-Phenyl-N-thiocarbamoyl-β-alanine | Chloroacetaldehyde | N-phenyl substitution on the amide | 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid nih.gov |

Substitutions on the Thiazole Ring

The thiazole ring itself provides multiple positions (C4 and C5) for substitution, allowing for a wide range of derivatives to be synthesized. These substitutions can be introduced either by using appropriately substituted precursors in the thiazole ring synthesis or by post-synthetic modification of the thiazole core.

The Hantzsch thiazole synthesis is a primary method for introducing substituents at the C4 and C5 positions by selecting the appropriate α-haloketone. nih.gov For example, reacting acetophenone (B1666503) or cyclohexanone (B45756) with thiourea in the presence of iodine yields 4-phenyl-2-aminothiazole or a cyclohexyl-fused thiazole, respectively. nih.gov

Post-synthetic modifications often involve electrophilic substitution or cross-coupling reactions. For instance, as mentioned earlier, a bromine atom at the C5 position can be replaced with an aryl group via a Suzuki coupling reaction. nih.gov The synthesis of various 2-aminothiazole derivatives with substituents at the N-3, C-4, and C-5 positions has been extensively reviewed, highlighting the importance of these modifications for biological activity. nih.govmdpi.com

Table 2: Examples of Thiazole Ring Substitutions

Position Synthetic Strategy Example Precursors/Reagents Resulting Substituent
C4 Hantzsch Synthesis 2-Bromoacetylpyridine hydrobromide 2-Pyridyl nih.gov
C4 Hantzsch Synthesis Substituted acetophenones Aryl groups nih.gov
C5 Suzuki Coupling 2-Amino-5-bromothiazole, 4-fluorophenylboronic acid 4-Fluorophenyl nih.gov

Integration with Other Heterocyclic Systems (e.g., Purine (B94841), Triazole, Oxadiazole, Pyridine)

The synthesis of hybrid molecules incorporating the this compound scaffold with other heterocyclic rings is a prominent strategy in medicinal chemistry to develop novel compounds. This molecular hybridization aims to combine the chemical properties of different pharmacophores into a single entity.

Purine: Novel purine-pyrazole hybrids that incorporate a thiazole moiety have been designed and synthesized. nih.gov While not a direct propanamide derivative, the synthetic logic is applicable. For instance, a series of purine-linked 1,2,3-triazole derivatives with an acetamide (B32628) linker were recently developed, showcasing the feasibility of connecting purines to N-acyl-heterocycles. nih.gov The general approach often involves multi-step synthesis starting from a substituted purine. The synthesis of thiopurine analogues with an additional fused ring has also been explored, highlighting the versatility of purine chemistry in creating complex heterocyclic systems. mdpi.com

Triazole: The conjunction of thiazole and triazole rings has been achieved through various synthetic routes. One common method involves the reaction of a thiazole-containing intermediate with reagents that build the triazole ring. For example, 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one can be reacted with thiosemicarbazide, which then undergoes cyclization with α-halocarbonyl compounds to yield thiazole-triazole hybrids. mdpi.com Another approach involves the reaction of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives with appropriate reagents to form the triazole ring. nih.gov The synthesis of N-(1,3-thiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide demonstrates a direct linkage of the two heterocycles through a thio-acetamide bridge. nih.gov A series of new hybrid amides of triazole and thiazolidine-2,4-dione have also been synthesized, starting from triazole-containing piperazine (B1678402) derivatives. nih.gov

Oxadiazole: The synthesis of thiazole-oxadiazole hybrids often begins with the formation of a 2-(2-arylthiazol-4-yl)acetohydrazide intermediate. This key intermediate can then be cyclized with carbon disulfide (CS₂) and potassium hydroxide (B78521) (KOH) to form the 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol. researchgate.net Further reactions can be carried out on the thiol group to create more complex derivatives. Another strategy involves the reaction of N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide with pre-formed heteroaryl thiols, including oxadiazole thiols, in the presence of a base like potassium carbonate. nih.gov

Pyridine: A significant number of synthetic methods for creating thiazole-pyridine hybrids have been reported. One strategy involves the condensation of 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide with other reagents to build the pyridine ring. researchgate.net Another common approach is to start with a pyridine-containing thiourea and react it with an appropriate α-halogenated carbonyl compound. For example, 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea can be treated with hydrazonoyl chlorides or other electrophiles to form a variety of thiazole derivatives linked to a pyridine moiety. researchgate.net The synthesis of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide derivatives has also been achieved, demonstrating the versatility of these synthetic connections. hilarispublisher.com

The following table summarizes representative synthetic approaches for integrating the thiazole core with other heterocycles.

HeterocycleStarting MaterialsKey Reaction StepsResulting Hybrid StructureReference
Triazole 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, Thiosemicarbazide, Hydrazonoyl halidesFormation of thiosemicarbazone followed by cyclization with hydrazonoyl halides.1,3-Thiazole derivative linked to a 1,2,3-triazole. mdpi.com
Oxadiazole 2-(2-Arylthiazol-4-yl)acetohydrazide, CS₂, KOHCyclization of acetohydrazide with CS₂/KOH.5-((2-Arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol. researchgate.net
Pyridine 1-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea, Hydrazonoyl chloridesNucleophilic substitution followed by cyclization.Substituted 1,3-thiazole linked to a 2-oxopyridine. researchgate.net
Pyridine 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, 2-FluorobenzaldehydeClaisen-Schmidt condensation.Chalcone-based pyridine-thiazole hybrid. researchgate.net

Reaction Condition Optimization and Yield Enhancement

The synthesis of this compound and its derivatives, primarily through the N-acylation of 2-aminothiazole, is subject to optimization of various reaction parameters to improve yields and purity.

The acylation of amines is a fundamental reaction, typically carried out using acylating agents like propanoyl chloride or propanoic anhydride in the presence of an acid or base catalyst. orientjchem.org Research has focused on developing milder, more efficient, and environmentally friendly methods.

Catalyst-Free and Solvent-Free Conditions: One approach to enhance the sustainability of the synthesis is to perform the N-acylation under catalyst-free and solvent-free conditions. The reaction of various amines, including heterocyclic amines, with acetic anhydride has been shown to proceed efficiently with good to excellent yields without any catalyst, simply by heating the mixture. orientjchem.org This method offers advantages such as simplicity, easier work-up, and reduced environmental impact. Another green approach involves using triflic acid as a catalyst for Friedel–Crafts arylation of isocyanates, which can be applied to amide synthesis under solvent-free or low-solvent conditions, often with simple work-up procedures not requiring further purification. rsc.org

Catalysts and Coupling Agents: A variety of catalysts have been employed to improve the efficiency of N-acylation. These include both Lewis and Brønsted acids. For instance, N,N′-dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that activates the carboxylic acid for nucleophilic attack by the amine, leading to high yields of the corresponding amide. mdpi.com The synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was successfully achieved using DCC. mdpi.com Other catalysts reported for N-acylation include KF-Al₂O₃, ZnO, and iodine. orientjchem.org

Solvent Effects: The choice of solvent can significantly impact reaction time and yield. Studies on multicomponent reactions for thiazole synthesis have shown that using greener solvents like N,N-Diisopropylethylammonium acetate (B1210297) (DIPEAc) ionic liquid can be highly effective. researchgate.net In some cases, ethanol has been identified as a preferred reaction medium, preventing the formation of sticky reaction masses. researchgate.net The synthesis of 2-aminothiazole sulfonamides was effectively carried out in dichloromethane at room temperature. nih.gov

The table below details various conditions used for the N-acylation of 2-aminothiazole derivatives and related reactions, showcasing efforts to optimize the synthesis.

Reaction TypeAcylating/Coupling AgentCatalystSolventConditionsYieldReference
N-AcylationAcetic AnhydrideNoneSolvent-freeHeatingGood to Excellent orientjchem.org
Amide CouplingFlurbiprofen / DCCDCCCH₂Cl₂Room Temperature, 50 minHigh mdpi.com
N-SulfonylationBenzenesulfonyl chloridesNa₂CO₃DichloromethaneRoom TemperatureNot specified nih.gov
Thiazole SynthesisThiourea / α-haloketoneOrthophosphoric acid-Mild conditionsGood ijcce.ac.ir
Amide SynthesisPrimary amidesLawesson reagent / TBHPSolvent-free-Excellent nih.gov

Advanced Spectroscopic and Crystallographic Characterization of N 1,3 Thiazol 2 Yl Propanamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of N-(1,3-Thiazol-2-yl)propanamide derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the chemical environment of individual atoms, allowing for a complete structural assignment.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectra of this compound derivatives exhibit characteristic signals that correspond to the different types of protons within the molecule. For the parent compound, this compound, the ethyl group of the propanamide moiety gives rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The protons on the thiazole (B1198619) ring typically appear as distinct signals in the aromatic region of the spectrum. For instance, in related N-benzothiazol-2-yl benzamide (B126) derivatives, the proton of the CONH group is observed as a singlet in the downfield region, around δ 9-10 ppm. japsonline.com

Substitutions on the thiazole or propanamide moieties lead to predictable changes in the ¹H NMR spectrum. For example, in N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, the amide proton (NH) signal is found at a chemical shift of 12.65 ppm. mdpi.com The methine (CH) proton of the propanamide part appears as a quartet at 4.12 ppm, while the methyl (CH₃) protons are observed as a doublet at 1.52 ppm. mdpi.com

Interactive Table: ¹H NMR Data for this compound Derivatives

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamideDMSO-d₆NH12.65s- mdpi.com
CH (aromatic)7.28-7.99m- mdpi.com
CH (propanamide)4.12q7.0 mdpi.com
CH₃ (propanamide)1.52d7.0 mdpi.com
N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamideDMSO-d₆NH (amide)9.08s- japsonline.com
NH (sulfamoyl)5.54t- japsonline.com
CH (aromatic)7.63-8.38m- japsonline.com

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the chemical environment of each carbon atom. In this compound derivatives, the carbonyl carbon (C=O) of the amide group typically resonates at a downfield chemical shift, generally in the range of 160-180 ppm. libretexts.org The carbon atoms of the thiazole ring also have characteristic chemical shifts, which are influenced by the nitrogen and sulfur heteroatoms.

For instance, in N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide, the carbonyl carbon appears at 164.98 ppm, and the C=N carbon of the benzothiazole (B30560) ring is observed at 174.46 ppm. japsonline.com The chemical shifts of the aromatic carbons are found between 115 and 153 ppm. japsonline.com In another example, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, spin-spin coupling with the fluorine atom results in the appearance of several doublets in the ¹³C NMR spectrum, providing further structural confirmation. mdpi.com

Interactive Table: ¹³C NMR Data for this compound Derivatives

CompoundSolventCarbonChemical Shift (δ, ppm)Reference
N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamideDMSO-d₆C=O164.98 japsonline.com
C=N174.46 japsonline.com
Aromatic C115.66-152.49 japsonline.com
Aliphatic C15.46-45.08 japsonline.com
N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amineDMSO-d₆ArC=N161.13 nanobioletters.com
ArC-N151.34 nanobioletters.com
Ar-C109.92-159.98 nanobioletters.com
-OCH₃55.32 nanobioletters.com
CH₃20.72 nanobioletters.com

Advanced NMR Techniques and Interpretation

To further elucidate complex structures and confirm assignments, advanced NMR techniques are often employed. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable. HSQC correlates proton signals with the directly attached carbon atoms, while HMBC reveals long-range correlations between protons and carbons, helping to piece together the molecular framework. ipb.pt For instance, an HMBC experiment with a long-range coupling constant optimized for 8 Hz can be used to assign specific nitrogen atoms in triazole derivatives, a technique applicable to thiazole systems as well. ipb.pt These advanced methods are crucial for the unambiguous structural determination of novel or complex this compound derivatives. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the molecular formula of this compound derivatives. nih.gov By providing highly accurate mass measurements, typically to within a few parts per million (ppm), HRMS allows for the unambiguous determination of the elemental composition of the parent ion. nih.gov This high level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. For example, the HRMS analysis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide provides definitive proof of its structure. mdpi.com

Interactive Table: HRMS Data for this compound Derivatives

CompoundIonization ModeCalculated m/zObserved m/zReference
4-(4-nitrophenyl)-N-(3-(trifluoromethyl)phenyl)thiazol-2-amineESI+366.0479 [M+H]⁺366.0519 nanobioletters.com
This compound-156.03573406- echemi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is widely used for the analysis of complex mixtures and for the quantification of compounds in various matrices. nih.gov In the context of this compound derivatives, LC-MS can be employed to monitor reaction progress, assess purity, and identify byproducts. The high sensitivity and specificity of LC-MS make it an invaluable tool in the development and quality control of these compounds. nih.gov

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For N-(1,3-Thiazol-2-yl)benzamide, the top peak in the GC-MS spectrum is observed at an m/z of 105, corresponding to the benzoyl cation, which is a characteristic fragment. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for the identification of functional groups within a molecule. It operates by measuring the absorption of infrared radiation, which corresponds to the specific vibrational frequencies of chemical bonds. For this compound derivatives, the IR spectrum reveals key absorption bands that confirm the molecular structure.

The IR spectrum of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a related derivative, shows characteristic peaks that can be extrapolated to understand the parent compound. mdpi.com The N-H stretching vibration of the amide group typically appears as a distinct band in the 3400-3100 cm⁻¹ region. The amide C=O stretch, known as the Amide I band, is a strong and sharp absorption expected between 1680 and 1630 cm⁻¹. Another key feature is the Amide II band, resulting from N-H bending and C-N stretching, which is found in the 1570-1515 cm⁻¹ range.

The thiazole ring itself presents a unique vibrational fingerprint. The C=N stretching vibration within the heterocyclic ring is typically observed near 1570 cm⁻¹. Furthermore, vibrations corresponding to the C-S bond in the thiazole ring are generally found in the 750-600 cm⁻¹ region. Aliphatic C-H stretching from the propanamide side chain is expected in the 3000-2850 cm⁻¹ range. These specific absorption frequencies collectively allow for the structural confirmation of this compound derivatives.

Table 1: Characteristic Infrared Absorption Frequencies for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide N-H Stretch 3400-3100
Amide C=O Stretch (Amide I) 1680-1630
Amide N-H Bend / C-N Stretch (Amide II) 1570-1515
Thiazole C=N Stretch ~1570
Thiazole C-S Stretch 750-600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic structure of molecules by measuring their absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. In this compound derivatives, the primary chromophores—the parts of the molecule that absorb light—are the thiazole ring and the amide functional group.

The electronic transitions observed are typically π → π* and n → π. The aromatic thiazole ring is responsible for strong π → π transitions. In one study, a derivative, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, exhibited absorption peaks at 255 nm and 307 nm when dissolved in methanol. mdpi.com For other thiazolidinone derivatives, absorption peaks have been noted between 348 and 406 nm. scielo.org.za The position and intensity of these absorption maxima (λmax) are sensitive to the solvent and the presence of various substituents on the molecule, which can alter the energy of the electronic orbitals.

Table 2: Illustrative UV-Vis Absorption Maxima for Thiazole Derivatives

Compound λmax (nm) Reference
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide 255, 307 mdpi.com

X-Ray Crystallography for Solid-State Structure Determination

Co-crystal Structures with Biological Targets (e.g., Enzymes)

Determining the co-crystal structure of a thiazole derivative bound to a biological target like an enzyme is a powerful method for understanding its mechanism of action. Thiazole derivatives have been identified as inhibitors of enzymes such as cyclooxygenase (COX). sciepub.comsciepub.comacs.org For example, a novel series of thiazole carboxamide derivatives was synthesized and evaluated as COX inhibitors. acs.org X-ray crystallography of these inhibitor-enzyme complexes reveals the precise orientation of the inhibitor within the enzyme's active site.

Ligand Binding Site Analysis via Crystallography

Analysis of co-crystal structures provides a detailed map of the interactions between the ligand and the binding site of the protein. For thiazole-based COX inhibitors, docking studies based on crystallographic data show that the ligand can form multiple hydrogen bonds with key amino acid residues in the active site. For instance, one designed thiazole derivative was found to form 14 hydrogen bonds with residues such as Asn375, Arg376, and Gln374 in the COX active site. sciepub.comsciepub.com The thiazole ring itself can engage in π-π stacking with aromatic residues, while the amide group is a prime candidate for hydrogen bonding. The various substituents on the thiazole ring can fit into hydrophobic pockets, enhancing binding affinity. This detailed structural information is essential for the rational design of new and more potent therapeutic agents.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
(2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitro-phenyl) allylidene) thiazolidin-4-one
N-(1,3-Thiazol-2-yl)benzamide
Asparagine (Asn)
Arginine (Arg)
Glutamine (Gln)

Computational Chemistry and Theoretical Investigations of N 1,3 Thiazol 2 Yl Propanamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has proven to be an invaluable tool in characterizing the fundamental electronic and structural properties of N-(1,3-Thiazol-2-yl)propanamide and its analogs. These quantum chemical computations allow for the prediction of molecular geometries, electronic distributions, and reactivity indices, offering insights that are often complementary to experimental data. nih.govmdpi.com

Studies on related thiazole (B1198619) derivatives have utilized DFT methods, such as B3LYP with basis sets like 6-311++G**, to perform geometry optimization and calculate key parameters. nih.gov For instance, research on 1,2,4-triazole (B32235) derivatives has demonstrated a strong correlation between theoretical and experimental NMR chemical shifts, validating the accuracy of the computational models. nih.gov Similar approaches have been applied to understand the spatial and electronic structures of other heterocyclic compounds, providing a basis for predicting the behavior of this compound. nih.gov

The optimized geometry of N-(1,3-Thiazol-2-yl)benzamide, a closely related compound, has been studied, revealing a nonplanar molecule. nih.govmdpi.com DFT calculations can elucidate the energetic favorability of different conformations, which is crucial for understanding its interactions with biological targets. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) through DFT helps in understanding charge transfer within the molecule. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a cornerstone of computational drug discovery, providing a means to predict the binding orientation and affinity of a ligand to a target protein. For this compound and its derivatives, these simulations have been instrumental in identifying potential biological targets and understanding the molecular basis of their activity.

Binding Affinity Predictions and Interaction Site Analysis

Docking studies on various thiazole derivatives have shown promising binding energies against a range of protein targets. For example, novel thiazole clubbed pyridine (B92270) scaffolds have been docked against the main protease (Mpro) of SARS-CoV-2, with some compounds exhibiting higher binding affinities than the co-crystallized ligand. mdpi.comdntb.gov.ua Similarly, docking of thiazole derivatives into the colchicine (B1669291) binding site of tubulin has been performed to evaluate their potential as tubulin polymerization inhibitors. nih.gov

The binding affinity is often reported as a docking score or binding energy in kcal/mol. For instance, some thiazole derivatives have shown docking scores against the SARS-CoV-2 main protease ranging from -5.8 to -8.6 kcal/mol. mdpi.com These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the binding pocket.

Conformational Analysis within Binding Pockets

Beyond predicting binding affinity, molecular docking also provides insights into the conformational changes a ligand undergoes upon binding to a receptor. The flexibility of the this compound scaffold and its derivatives is a critical factor in achieving an optimal fit within a binding pocket.

Computational studies on N-(thiazol-2-yl)benzamide substructures have highlighted the importance of specific conformers for biological activity. researchgate.net Analysis of co-crystal structures has shown that the amide oxygen and thiazole sulfur atoms can be in close proximity, a conformation that may be stabilized by weak intramolecular interactions. researchgate.net Docking simulations allow for the exploration of various possible conformations and their relative energies within the confines of the protein's active site, helping to identify the most probable binding mode.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. arxiv.orgnih.gov This allows for the assessment of the stability of ligand-protein complexes and the characterization of their dynamic behavior.

MD simulations have been employed to validate the results of molecular docking studies for thiazole derivatives. mdpi.comdntb.gov.ua For example, the most promising docked pose of a thiazole derivative against the SARS-CoV-2 main protease was subjected to MD simulations to verify its stability and understand the thermodynamic properties of the binding. mdpi.comdntb.gov.ua These simulations can reveal fluctuations in the ligand's position and conformation within the binding site, providing a more realistic representation of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various classes of thiazole derivatives to predict their antimicrobial and anticancer activities. nih.govfrontiersin.org These models are built using a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For instance, a QSAR model for 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives was developed to predict their IC50 values against osteosarcoma. frontiersin.org

In Vitro Biological Activities and Mechanistic Studies of N 1,3 Thiazol 2 Yl Propanamide and Analogs

Enzyme Inhibition Potentials and Mechanisms (In Vitro)

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type IIA topoisomerases that control DNA topology and are validated targets for antibacterial drugs. nih.govbrc.hu Inhibition of their ATP-binding subunits (GyrB and ParE, respectively) is a recognized strategy for developing new antibacterial agents. brc.hu

Several studies have explored thiazole (B1198619) derivatives as potent inhibitors of these enzymes. A series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines were synthesized and evaluated for their DNA gyrase inhibitory activity. als-journal.comals-journal.com Many of these compounds exhibited IC₅₀ values against E. coli DNA gyrase that were comparable or superior to the standard drug, ciprofloxacin. als-journal.com For instance, the most potent analogs showed IC₅₀ values in the range of 3.52 to 4.32 µg/mL, compared to 4.32 µg/mL for ciprofloxacin. als-journal.com Molecular docking studies suggest that these thiazole derivatives bind to the same active pocket of DNA gyrase as ciprofloxacin. als-journal.com

Furthermore, 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives have been optimized to yield potent dual inhibitors of DNA gyrase and topoisomerase IV from both Escherichia coli and Staphylococcus aureus, with some analogs achieving IC₅₀ values in the nanomolar range. brc.hu Similarly, benzothiazole-based inhibitors have demonstrated potent activity, and their conjugation with siderophore mimics has been explored as a strategy to enhance uptake into Gram-negative bacteria. nih.gov Another study highlighted pyrazole (B372694) derivatives incorporating a thiazole moiety as dual DNA gyrase and dihydrofolate reductase (DHFR) inhibitors, with IC₅₀ values for DNA gyrase inhibition ranging from 12.27 to 31.64 µM. nih.gov

Table 1: In Vitro Inhibition of E. coli DNA Gyrase by Thiazole Analogs

Compound Class Example Compound DNA Gyrase IC₅₀ (µg/mL) Reference
2-aryl-N-(4-morpholinophenyl)thiazol-4-amines Compound 5h 3.52 als-journal.com
2-aryl-N-(4-morpholinophenyl)thiazol-4-amines Compound 5g 3.76 als-journal.com
2-aryl-N-(4-morpholinophenyl)thiazol-4-amines Compound 5f 3.88 als-journal.com

Urease Inhibition

Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea, is a significant virulence factor in infections caused by bacteria such as Helicobacter pylori. The thiazole scaffold has been successfully incorporated into potent urease inhibitors.

A series of novel bi-heterocyclic benzamides, specifically N-(1,3-thiazol-2-yl)benzamide clubbed with an oxadiazole scaffold, were synthesized and evaluated for urease inhibitory activity. nih.gov Several of these compounds demonstrated potent inhibition, with IC₅₀ values significantly lower than the standard inhibitor, thiourea (B124793) (IC₅₀ = 22.50 ± 0.44 µM). For example, compound 7h from this series emerged as the most potent, with an IC₅₀ of 2.22 ± 0.09 µM. Kinetic studies revealed that this compound acts as an uncompetitive inhibitor of urease. nih.govresearchgate.net

In a related study, 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides were synthesized, combining the thiazole and propanamide moieties. nih.gov This entire series of analogs exhibited very promising activity against urease, highlighting the potential of this structural combination for enzyme inhibition. nih.gov

Table 2: In Vitro Urease Inhibition by Thiazole Analogs

Compound Urease IC₅₀ (µM) Inhibition Pattern Reference
Compound 7h (N-(1,3-thiazol-2-yl)benzamide analog) 2.22 ± 0.09 Uncompetitive nih.govresearchgate.net
Compound 7e (N-(1,3-thiazol-2-yl)benzamide analog) 3.16 ± 0.17 - researchgate.net
Compound 7g (N-(1,3-thiazol-2-yl)benzamide analog) 8.43 ± 0.61 - researchgate.net

Matrix Metalloproteinase-9 (MMP-9) Inhibition

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase implicated in the pathology of cancer, neurodegenerative diseases, and immune disorders, making it an attractive therapeutic target. nih.gov Achieving selectivity for MMP-9 over other MMP family members has been a significant challenge. nih.gov

A novel, highly selective inhibitor of MMP-9, known as JNJ0966 , has been identified. Its chemical structure is N-[2-[(2-Methoxyphenyl)amino]-4'-methyl[4,5'-bithiazol]-2'-yl]acetamide, making it a bithiazole acetamide (B32628) analog. tocris.com This compound exhibits a unique mechanism of action; it allosterically inhibits the activation of the MMP-9 zymogen (proMMP-9) into its catalytically active form. nih.govresearchgate.net JNJ0966 was found to inhibit proMMP-9 activation with an IC₅₀ value of 440 nM. tocris.commedchemexpress.com Crucially, it had no direct inhibitory effect on the catalytic activity of already active MMP-1, MMP-2, MMP-3, MMP-9, or MMP-14, demonstrating its high selectivity for the zymogen activation process of MMP-9. nih.gov

Other research has also focused on thiazole derivatives as MMP inhibitors. One study synthesized thiazole derivatives and found a lead compound that exhibited inhibitory activity against MMP-1, MMP-8, and MMP-9, with 7.28 ± 1.49% inhibition of MMP-9 at the tested concentration. nih.gov Another investigation of 1,2,4-triazole (B32235) derivatives bearing a benzothiazole (B30560) moiety identified compounds with moderate MMP-9 inhibition, with the most active showing greater than 50% inhibition at a 100 µg/mL concentration. medipol.edu.tr

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinase 2 (CDK2), a serine/threonine kinase, plays a crucial role in cell cycle regulation, and its inhibition is a well-established strategy in cancer therapy. nih.gov The N-acylated thiazol-2-amine scaffold is a key feature of several potent CDK2 inhibitors. nih.gov

One prominent example is BMS-387032 (also known as SNS-032), an N-acyl-2-aminothiazole derivative identified as a potent and selective inhibitor of CDK2. nih.govnewdrugapprovals.org Its chemical name is N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide. nih.gov In cell-free enzyme assays, BMS-387032 showed an IC₅₀ of 48 nM against CDK2/cyclin E. nih.gov It also demonstrated selectivity, with IC₅₀ values of 38 nM for CDK2, 62 nM for CDK7, and 4 nM for CDK9, while being significantly less sensitive to CDK1 (480 nM) and CDK4 (925 nM). medchemexpress.com The mechanism of inhibition is ATP-competitive. newdrugapprovals.org

Further research into aminothiazole analogs led to the rapid synthesis of over 100 compounds with IC₅₀ values in the 1-10 nM range against CDK2. nih.gov X-ray crystallography confirmed that these inhibitors bind to the active site of the CDK2 protein. nih.gov Additionally, novel thiazolone and thiazolthione derivatives have been designed as CDK2 inhibitors, with the most potent compounds showing IC₅₀ values against CDK2/cyclin A2 of 105.39 nM and 139.27 nM. researchgate.net

Table 3: In Vitro CDK Inhibition Profile of BMS-387032

Kinase IC₅₀ (nM) Reference(s)
CDK2 38 medchemexpress.com
CDK2/cyclin E 48 nih.govnewdrugapprovals.org
CDK7 62 medchemexpress.com
CDK9 4 medchemexpress.com
CDK1 480 medchemexpress.com

Histone Deacetylase 6 (HDAC6) Zinc-Finger Domain Interaction

Histone deacetylase 6 (HDAC6) is a unique cytoplasmic enzyme that plays a central role in protein quality control by recognizing and processing ubiquitinated misfolded proteins for degradation. nih.gov This function is mediated by its C-terminal zinc-finger ubiquitin-binding domain (ZnF-UBD), also referred to as a PAZ domain. nih.gov Pharmacologically targeting this domain represents an alternative to inhibiting the enzyme's catalytic activity. nih.gov

Direct evidence of thiazole-based compounds interacting with this domain comes from structural biology. The crystal structure of the human HDAC6 zinc-finger domain has been solved in complex with 3,3'-(benzo[1,2-d:5,4-d']bis(thiazole)-2,6-diyl)dipropionic acid (PDB ID: 6CE6). thesgc.org This demonstrates that a compound containing a benzobisthiazole core can physically bind to the ZnF-UBD. This interaction is key, as the domain specifically binds to polyubiquitin (B1169507) chains, facilitating the transport of protein aggregates. nih.gov The discovery of small molecules that can bind to this domain and potentially displace ubiquitin provides a basis for developing novel therapeutic agents. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Tyrosine Kinase Inhibition

EGFR and HER2 are members of the HER family of receptor tyrosine kinases, and their inhibition is a cornerstone of treatment for various cancers. mdpi.com The thiazole scaffold is a recognized pharmacophore in the design of kinase inhibitors, including those targeting EGFR and HER2. mdpi.comnih.gov

Several series of thiazole-containing compounds have been synthesized and shown to be potent dual inhibitors of EGFR and HER2. In one study, new imidazo[2,1-b]thiazole (B1210989) derivatives were developed, with the most potent compounds, 39 and 43 , exhibiting strong dual inhibitory activity. researchgate.netnih.gov Compound 39 had IC₅₀ values of 0.153 µM and 0.108 µM against EGFR and HER2, respectively. nih.gov Compound 43 was even more potent, with IC₅₀ values of 0.122 µM against EGFR and 0.078 µM against HER2. researchgate.netnih.gov

Another study focused on new thiazolyl-pyrazoline derivatives. mdpi.com The most promising compounds from this series, 6a and 10a , displayed potent cytotoxicity and were evaluated for enzymatic inhibition. Compound 6a showed IC₅₀ values of 0.024 µM and 0.047 µM against EGFR and HER2, respectively. mdpi.com Further research on pyrazolyl-thiazole derivatives identified a compound with IC₅₀ values of 0.009 µM against EGFR and 0.013 µM against HER2. nih.gov These findings underscore the utility of the thiazole moiety in designing highly potent, dual-acting inhibitors of these critical cancer-related kinases. mdpi.comresearchgate.net

Table 4: In Vitro EGFR and HER2 Inhibition by Thiazole Analogs

Compound Class Compound EGFR IC₅₀ (µM) HER2 IC₅₀ (µM) Reference
Imidazo[2,1-b]thiazole Compound 39 0.153 0.108 nih.gov
Imidazo[2,1-b]thiazole Compound 43 0.122 0.078 researchgate.netnih.gov
Thiazolyl-pyrazoline Compound 6a 0.024 0.047 mdpi.com

Other Enzyme Inhibition Studies

Thiazole-containing compounds have been investigated for their inhibitory effects against various enzymes. One area of interest is the inhibition of urease, an enzyme implicated in pathologies such as peptic ulcers and kidney stone formation. nih.gov A study on novel bi-heterocyclic compounds, specifically 3-({5-((2-amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides, demonstrated their potential as urease inhibitors. nih.gov These compounds, which share a structural similarity to N-(1,3-thiazol-2-yl)propanamide through the presence of the thiazole ring and an amide linkage, showed promising in vitro enzyme inhibition, which was further supported by in silico molecular docking analyses. nih.gov

Another study focused on the metabolic pathways of a novel hepatocellular carcinoma therapeutic agent, 2,3-diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide (ETN101). This research identified that N-acetyltransferase (NAT) enzymes, specifically NAT1 and NAT2, were responsible for the N-acetylation of its primary metabolite. nih.gov While not a direct inhibition study, this highlights the interaction of thiazole-based propanamides with enzymes involved in drug metabolism.

Antimicrobial Activities (In Vitro)

The antimicrobial properties of thiazole derivatives are well-documented, with studies demonstrating efficacy against a range of bacterial and fungal pathogens.

Thiazole derivatives have shown notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives displayed potent antibacterial activity. nih.gov Specifically, an isopropyl-substituted derivative exhibited a low minimum inhibitory concentration (MIC) of 3.9 µg/mL against S. aureus. nih.gov Another study on newly synthesized 1,3-thiazole derivatives found that certain compounds had significant antibacterial activity against S. aureus at concentrations of 50–75 μg/mL. nih.govresearchgate.net

Compound/Analog Bacterial Strain Activity (MIC)
Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamideS. aureus3.9 µg/mL nih.gov
Benzo[d]thiazole derivatives 13 and 14S. aureus50–75 µg/mL nih.govresearchgate.net

This table presents the Minimum Inhibitory Concentration (MIC) of thiazole analogs against S. aureus.

The antifungal potential of thiazole derivatives has been evaluated against various fungal strains. One study of 1,3-thiazole derivatives reported activity against Aspergillus niger, with some compounds showing MICs in the range of 50–75 μg/mL. nih.govresearchgate.net Another investigation into thiazolyl-1,2,3-triazolyl-alcohol derivatives found that several compounds had promising antifungal activity against A. niger, with MICs between 31.25 and 62.5 µg/mL. Compounds with a 4-chlorophenyl or 4-fluorophenyl group at the 2-position of the thiazole ring were particularly effective against A. niger.

Research into the emerging multidrug-resistant pathogen Candida auris has also explored the utility of azole-containing compounds. While direct studies on this compound are limited, research on piperidine-based 1,2,3-triazolylacetamide derivatives has shown potent activity against C. auris, with MIC values ranging from 0.24 to 0.97 μg/mL. nih.gov These derivatives were found to induce cell cycle arrest and apoptosis in C. auris. nih.gov Given that C. auris frequently exhibits resistance to common triazole antifungals like fluconazole, the development of new azole-based compounds is of significant interest.

Compound/Analog Fungal Strain Activity (MIC)
Benzo[d]thiazole derivatives 13 and 14Aspergillus niger50–75 µg/mL nih.govresearchgate.net
Thiazolyl-1,2,3-triazolyl-alcohol derivativesAspergillus niger31.25–62.5 µg/mL
Piperidine based 1,2,3-triazolylacetamide derivatives (pta1, pta2, pta3)Candida auris0.24–0.97 µg/mL nih.gov

This table summarizes the Minimum Inhibitory Concentration (MIC) of various thiazole analogs against different fungal strains.

Bacterial biofilms pose a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. Thiazole nortopsentin analogues have been identified as potent inhibitors of biofilm formation, particularly against staphylococcal strains. nih.govnih.gov These compounds were shown to interfere with the initial stages of biofilm development in a dose-dependent manner. nih.gov Notably, some of the most active derivatives exhibited IC50 values for biofilm inhibition against S. aureus ATCC 25923 in the low micromolar range (0.40–2.03 µM). nih.gov An important characteristic of these compounds is their anti-virulence profile; they inhibit biofilm formation without affecting the growth of the bacteria in their planktonic (free-swimming) form. nih.gov

Thiazole and its derivatives have been explored for their potential against Mycobacterium tuberculosis. A series of alkyl α-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetates were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. nih.gov Several of these esters demonstrated significant antitubercular activity, with MIC values ranging from 0.39 to 0.78 µg/mL. nih.gov The n-propyl ester was the most potent compound in this series, with an MIC of 0.39 µg/mL. nih.gov Another study involving 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulphonamide derivatives also reported antimycobacterial activity against the H37Rv strain. researchgate.net

Antiproliferative and Apoptotic Activities in Cancer Cell Lines (In Vitro)

Thiazole-based compounds have emerged as a promising class of agents with antiproliferative and pro-apoptotic activities against various cancer cell lines.

A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were studied for their effects on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. Many of these compounds showed a significant inhibitory effect on cell growth. researchgate.net One particular compound, 1k, was noted for its ability to induce apoptosis, especially in MCF-7 cells. researchgate.net

Similarly, a study on N-(5-methyl- nih.govresearchgate.netnih.govthiadiazol-2-yl)propionamide, a thiadiazole analog, demonstrated its inhibitory action on the growth of HepG2, HL-60 (leukemia), and MCF-7 tumor cells, with IC50 values ranging from 9.4 to 97.6 μg/mL. dmed.org.ua The HepG2 cell line was the most sensitive to this compound, with an IC50 of 9.4 μg/mL. dmed.org.ua

Furthermore, synthetic 1,3-thiazole derivatives incorporating a phthalimide (B116566) structure have been evaluated for their cytotoxicity and pro-apoptotic activity. nih.gov One such derivative, compound 5b, was found to be highly potent against MCF-7 cells, with an IC50 value of 0.2 ± 0.01 µM. nih.gov The cytotoxic effects of these compounds on cancer cells were linked to the induction of apoptosis, as evidenced by DNA fragmentation and caspase-3 activity. nih.gov

The antiproliferative activity of 1,3-thiazole derivatives has also been demonstrated in other breast cancer cell lines, such as MDA-MB-231. nih.gov In one study, a novel set of 1,3-thiazole derivatives exhibited considerable antiproliferative activity against both MCF-7 and MDA-MB-231 cells. nih.gov Compound 4 from this series was particularly potent, with IC50 values of 5.73 µM and 12.15 µM towards MCF-7 and MDA-MB-231 cells, respectively. nih.gov The mechanism of action for this compound was linked to the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and the induction of apoptosis and cell cycle arrest at the G1 stage. nih.gov

Compound/Analog Cancer Cell Line Activity (IC50) Observed Effects
N-1,3-benzothiazol-2-ylbenzamide (Compound 1k)MCF-7 (Breast)Not specifiedPro-apoptotic researchgate.net
N-(5-methyl- nih.govresearchgate.netnih.govthiadiazol-2-yl)propionamideHepG2 (Liver)9.4 µg/mL dmed.org.uaGrowth inhibition dmed.org.ua
N-(5-methyl- nih.govresearchgate.netnih.govthiadiazol-2-yl)propionamideHL-60 (Leukemia)>9.4 µg/mL dmed.org.uaGrowth inhibition dmed.org.ua
N-(5-methyl- nih.govresearchgate.netnih.govthiadiazol-2-yl)propionamideMCF-7 (Breast)<97.6 µg/mL dmed.org.uaGrowth inhibition dmed.org.ua
1,3-Thiazole-phthalimide derivative (Compound 5b)MCF-7 (Breast)0.2 ± 0.01 µM nih.govCytotoxicity, Apoptosis induction nih.gov
1,3-Thiazole derivative (Compound 4)MCF-7 (Breast)5.73 µM nih.govAntiproliferative, Apoptosis, Cell cycle arrest nih.gov
1,3-Thiazole derivative (Compound 4)MDA-MB-231 (Breast)12.15 µM nih.govAntiproliferative nih.gov

This table presents the in vitro antiproliferative and apoptotic activities of various thiazole analogs in different cancer cell lines.

Apoptosis Induction Pathways (e.g., Mitochondrial Pathways, Caspase-3 Activation)

The induction of apoptosis, or programmed cell death, is a key mechanism through which various thiazole-containing compounds exert their anticancer effects. Research has shown that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. nih.govyoutube.com

The intrinsic pathway is often initiated by cellular stress, leading to changes in the mitochondrial outer membrane permeability. nih.govnih.gov This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govnih.gov Once in the cytoplasm, cytochrome c can activate a cascade of enzymes known as caspases, which are central to the execution of apoptosis. nih.govnih.gov Studies on various thiazole derivatives have demonstrated their ability to induce this mitochondrial-dependent apoptosis. For instance, some 1,3-thiazole incorporated phthalimide derivatives have been shown to induce apoptosis through the intrinsic pathway, as evidenced by DNA fragmentation and the activation of caspase-3. nih.gov The expression levels of key apoptosis-regulating proteins, such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), are often altered by these compounds, further supporting the involvement of the mitochondrial pathway. nih.govnih.gov

Caspase-3 is a critical executioner caspase, and its activation is a hallmark of apoptosis. nih.govyoutube.com The cleavage of caspase-3 is a common downstream event in both the intrinsic and extrinsic apoptotic pathways. nih.govyoutube.com Several studies have confirmed the activation of caspase-3 in cancer cells treated with thiazole analogs. For example, some N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and benzothioamide derivatives have been shown to induce apoptosis via a caspase-dependent pathway. researchgate.net Similarly, imipramine (B1671792) has been demonstrated to trigger apoptosis in glioblastoma cells through both extrinsic and intrinsic pathways, leading to the activation of cleaved caspase-3. nih.gov

Furthermore, some thiazole derivatives have been shown to induce apoptosis through the extrinsic pathway, which is initiated by the binding of death ligands to death receptors on the cell surface. nih.govnih.gov This can lead to the activation of initiator caspases, such as caspase-8 and caspase-10, which in turn activate executioner caspases like caspase-3. nih.gov For example, certain novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives have been found to induce apoptosis in MCF-7 breast cancer cells, with evidence pointing towards the involvement of caspase-9, an initiator caspase in the intrinsic pathway. nih.gov

Cell Cycle Modulation (e.g., G1 Phase Arrest)

In addition to inducing apoptosis, this compound and its analogs can exert their anticancer effects by modulating the cell cycle, a tightly regulated process that governs cell division. A common mechanism observed is the arrest of cancer cells in a specific phase of the cell cycle, thereby preventing their proliferation.

Several studies have highlighted the ability of thiazole derivatives to induce cell cycle arrest, particularly in the G1 phase. mdpi.comnih.gov The G1 phase is the first of four phases in the cell cycle, during which the cell grows and prepares for DNA synthesis. Arresting cells in this phase prevents them from entering the S phase, where DNA replication occurs, effectively halting their division. nih.govplos.org

For instance, treatment of MCF-7 breast cancer cells with a specific 1,3-thiazole analog, compound 4 , resulted in a significant alteration of the cell cycle distribution, with an arrest at the G1 stage. mdpi.comresearchgate.net This G1 arrest is often associated with changes in the expression levels of key cell cycle regulatory proteins. The progression through the G1 phase is largely controlled by cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, and their regulatory partners, the D-type cyclins (cyclin D1, D2, D3). nih.gov The activity of these complexes is crucial for the phosphorylation of the retinoblastoma protein (Rb), which in turn allows the cell to pass the G1 checkpoint and proceed to the S phase. nih.gov Some CDK7 inhibitors, which share structural similarities with certain thiazole derivatives, have been shown to cause G1 arrest by reducing the phosphorylation of Rb. nih.gov

Furthermore, the induction of G1 phase arrest can be a precursor to apoptosis. nih.govplos.org Cells that are arrested in the G1 phase due to irreparable damage may be directed towards the apoptotic pathway. nih.gov The interplay between cell cycle arrest and apoptosis is a critical aspect of the anticancer activity of these compounds.

Screening Against Various Cancer Cell Lines (e.g., A549, MCF-7, HepG2, PC3)

This compound and its analogs have been extensively screened against a variety of human cancer cell lines to evaluate their cytotoxic and anti-proliferative activities. This screening provides valuable insights into the potential therapeutic applications of these compounds against different types of cancer.

The following table summarizes the cytotoxic activity (IC50 values) of various thiazole analogs against several cancer cell lines as reported in the literature. A lower IC50 value indicates a higher potency of the compound.

Compound/AnalogCell LineIC50 (µM)Reference
Compound 4 MCF-75.73 mdpi.com
Compound 3c MCF-713.66 mdpi.com
Compound 5b MCF-70.2 ± 0.01 nih.gov
Compound 5k MDA-MB-4680.6 ± 0.04 nih.gov
Compound 5g PC-120.43 ± 0.06 nih.gov
N-(5-methyl- mdpi.comnih.govnih.govthiadiazol-2-yl)-propionamideHepG29.4 µg/mL dmed.org.ua
N-(5-methyl- mdpi.comnih.govnih.govthiadiazol-2-yl)-propionamideHL-60> 9.4 µg/mL dmed.org.ua
N-(5-methyl- mdpi.comnih.govnih.govthiadiazol-2-yl)-propionamideMCF-7> 9.4 µg/mL dmed.org.ua
Thiazol-2-yl carboxamide 19 PC3Not specified bohrium.com
Thiazol-2-yl carboxamide 12 PC3Not specified bohrium.com
Thiazol-2-yl carboxamide 9 PC3Not specified bohrium.com
Thiazole-based pyridine (B92270) 2a A5497.30 µg/mL nih.gov
N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazideMCF-78.38 - 11.67 mdpi.com

Lung Cancer (A549): Thiazole derivatives have shown promise in targeting lung cancer cells. For example, some thiazole-based pyridines have exhibited significant cytotoxic activity against the A549 cell line. nih.gov In some cases, these compounds have demonstrated higher potency than the standard chemotherapy drug, cisplatin. nih.gov The mechanism of action in A549 cells has been linked to the induction of apoptosis. nih.gov

Breast Cancer (MCF-7): The MCF-7 breast cancer cell line has been a frequent target for evaluating the efficacy of thiazole analogs. A variety of these compounds have demonstrated potent anti-proliferative activity against MCF-7 cells. nih.govmdpi.commdpi.com The mechanisms underlying this activity often involve the induction of apoptosis and cell cycle arrest. mdpi.commdpi.com

Liver Cancer (HepG2): The HepG2 human hepatocellular carcinoma cell line is another important model for testing the anticancer potential of these compounds. nih.govdmed.org.uanih.govinvivogen.com Certain N-(5-methyl- mdpi.comnih.govnih.govthiadiazol-2-yl)-propionamide derivatives have shown notable cytotoxicity against HepG2 cells. dmed.org.ua The selectivity of these compounds for cancer cells over normal cells is a critical factor in their development as therapeutic agents. nih.gov

Prostate Cancer (PC3): Prostate cancer cell lines, such as PC3, have also been used to screen thiazole derivatives. researchgate.netbohrium.com Some new thiazol-2-yl carboxamide derivatives have shown remarkable inhibitory activity against PC3 cells. bohrium.com

Anti-inflammatory Properties (In Vitro Models)

Thiazole-containing compounds have demonstrated significant anti-inflammatory properties in various in vitro models. Inflammation is a complex biological response, and its dysregulation is associated with numerous chronic diseases. nih.govnih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the production of pro-inflammatory mediators.

One of the key mechanisms by which thiazole derivatives exert their anti-inflammatory effects is by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov These cytokines play a central role in the inflammatory cascade. nih.gov Studies on new naphthoquinone-thiazole hybrids have shown that they can decrease the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated cells. nih.gov LPS is a component of the outer membrane of Gram-negative bacteria and is a potent inducer of inflammation.

Furthermore, the anti-inflammatory activity of thiazole derivatives can be linked to their interaction with key enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2). nih.gov COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are important mediators of inflammation and pain. Molecular docking studies have suggested that some thiazolidinedione-quinoline hybrids, which contain a thiazole-related core, have a good affinity for COX-2. nih.gov

The synthesis of hybrid molecules that combine the thiazole nucleus with other pharmacologically active moieties is a promising strategy for developing new and more effective anti-inflammatory agents. nih.gov

Anticonvulsant Activity (In Vitro Models)

Thiazole derivatives have emerged as a promising class of compounds with potential anticonvulsant activity. biointerfaceresearch.com Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions of people worldwide, and there is a continuous need for new and more effective antiepileptic drugs (AEDs). biointerfaceresearch.com The thiazole nucleus is considered a valuable pharmacophore in the design of new anticonvulsant agents. biointerfaceresearch.com

Several studies have investigated the anticonvulsant properties of this compound and its analogs using in vitro and in vivo models. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are two of the most widely used animal models for the preliminary screening of anticonvulsant drugs. biointerfaceresearch.comnih.gov

For example, a series of novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives were synthesized and evaluated for their anticonvulsant activity using the MES method. researchgate.net Some of these derivatives showed auspicious anticonvulsant effects. researchgate.net Similarly, novel thiazolidin-4-one substituted thiazoles have been prepared and screened for their antiepileptic potency using both the MES and scPTZ methods. biointerfaceresearch.com One particular derivative, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6), was identified as a highly active compound in this series. biointerfaceresearch.com

Furthermore, some 3a-substituted tetrahydropyrrolo[2,1-b]thiazol-1-ones have been synthesized and tested for their anticonvulsant activity against isoniazid-induced seizures in rodents. nih.gov One of the most active compounds from this series was found to be more potent than the standard drug diazepam in some models. nih.gov The structural similarity between these compounds and the established antiepileptic drug phenobarbital (B1680315) has been explored through molecular modeling studies to guide the design of new and more potent anticonvulsant agents. nih.gov

The anticonvulsant activity of thiazole derivatives is often associated with their ability to modulate neuronal excitability, potentially through interactions with ion channels or neurotransmitter receptors. mdpi.com

Structure Activity Relationships Sar and Pharmacophore Development for N 1,3 Thiazol 2 Yl Propanamide Scaffolds

Impact of Substituent Variations on Biological Activity

The biological activity of N-(1,3-Thiazol-2-yl)propanamide derivatives can be profoundly influenced by the nature and position of substituents on the thiazole (B1198619) ring, the propanamide linker, and the terminal group.

The thiazole ring is a critical component for the activity of this class of compounds. Modifications to this ring system, including the introduction of various substituents or its fusion with other rings, can significantly alter the molecule's interaction with biological targets.

In a study of N-(thiazol-2-yl)-benzamide analogs, which are structurally similar to the propanamide series, the thiazole ring was found to be essential for activity. Replacing the thiazole with other heterocyclic systems resulted in inactive compounds. nih.gov The electronic properties of substituents on the thiazole ring are particularly important. For instance, introducing small, electron-withdrawing groups (like methoxy (B1213986) or nitro) at the 5-position of the thiazole ring led to some of the more potent antagonists of the Zinc-Activated Channel (ZAC). Conversely, analogs with electron-donating groups (such as methyl or phenyl) at the same position were inactive. nih.gov

Fusing the thiazole ring with a phenyl group to form a benzothiazole (B30560) is another common modification. N-(Benzo[d]thiazol-2-yl)propanamide derivatives have been synthesized and evaluated for various biological activities. mdpi.comresearchgate.net For example, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) group at position 2 of the thiazole ring was found to be beneficial for antibacterial activity in a series of heteroaryl thiazole derivatives. nih.gov

Table 1: Impact of Thiazole Ring Substituents on ZAC Antagonist Activity Data extracted from a study on N-(thiazol-2-yl)-benzamide analogs, demonstrating the principle of substituent effects on the thiazole ring.

Compound Series Modification to Thiazole Ring Observed Activity Reference
Analog 15-methoxyPotent ZAC antagonist nih.gov
Analog 2a5-methylInactive nih.gov
Analog 3g5-phenylInactive nih.gov
Analog 2eFusion with cycloalkyl ringInactive nih.gov
Analog 3f5-nitroPotent ZAC antagonist nih.gov

Modifications can include the introduction of substituents on the alpha-carbon of the propanoyl group. For example, N-benzo[d]thiazol-2-yl)-2-chloropropanamide has been used as an intermediate to synthesize further derivatives, indicating the tolerance of a chloro-substituent at this position. researchgate.net In another example, a series of compounds connected a 2-methylisoquinolin-1(2H)-one substituent via an N-propylpropionamide linker to the thiazole ring, showing favorable antimicrobial effects. nih.gov This suggests that the length and nature of the alkyl chain of the amide are key determinants of activity. The introduction of a diethylamino group on the propanamide chain has also been explored in related heterocyclic scaffolds, suggesting a strategy for modulating physicochemical properties like solubility. ontosight.ai

The terminal group attached to the propanamide nitrogen is a major site for structural variation and significantly impacts biological activity. These groups often occupy a key binding pocket in the target protein.

Phenyl Groups: A terminal phenyl ring is a common feature. The substitution pattern on this ring is crucial. In the context of ZAC antagonists, a 2-chloro-5-bromo substitution on the terminal phenyl ring of a benzamide (B126) analog was part of the initial hit compound. nih.gov Further studies showed that other substitutions, such as a 3-fluoro or a 2-chloro-4,5-difluoro pattern, could also yield potent activity. nih.gov The synthesis of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a derivative of the anti-inflammatory drug flurbiprofen (B1673479), highlights the strategy of incorporating known pharmacophores as the terminal group. mdpi.com

Sulfonyl Groups: The replacement of the propanamide's carbonyl group with a sulfonyl group, or the inclusion of a sulfonamide moiety in the terminal group, creates N-(1,3-thiazol-2-yl)benzenesulfonamide derivatives. These compounds have shown potent antibacterial activity. Research indicates that derivatives with 4-tert-butyl and 4-isopropyl substitutions on the terminal phenylsulfonamide ring exhibit low minimum inhibitory concentrations (MICs) against various bacterial strains.

Heterocyclic Moieties: Incorporating other heterocyclic rings as the terminal group is a widely used strategy to explore new chemical space and interactions. For instance, compounds where a phenylphthalazine moiety was the terminal group showed positive antimicrobial activity. nih.gov The introduction of substituents on this terminal heterocycle, such as a chloro or methoxy group, was used to fine-tune this activity. nih.gov Similarly, furan-2-carboxamide derivatives attached to a thiadiazole (a bioisostere of thiazole) have been explored as potential VEGFR-2 inhibitors, demonstrating the utility of terminal heterocyclic groups in anticancer agent design. nih.gov

Table 2: Influence of Terminal Group on Biological Activity

Scaffold Terminal Group Substituents on Terminal Group Biological Activity Reference
N-(thiazol-2-yl)-benzamidePhenyl2-chloro, 5-bromoZAC Antagonist nih.gov
N-(thiazol-2-yl)-benzamidePhenyl3-fluoroZAC Antagonist nih.gov
N-(1,3-thiazol-2-yl)benzenesulfonamidePhenyl4-tert-butylAntibacterial
N-propylpropionamide-thiazolePhenylphthalazineNoneAntimicrobial nih.gov
N-propylpropionamide-thiazolePhenylphthalazine4-ClDecreased antimicrobial activity nih.gov

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For this compound scaffolds, several key features have been identified through SAR and molecular modeling studies.

Based on studies of related structures, a general pharmacophore model can be proposed. This includes:

A hydrogen bond donor: The amide N-H group is a crucial hydrogen bond donor. nih.gov

A hydrogen bond acceptor: The amide carbonyl oxygen and the thiazole nitrogen atom can act as hydrogen bond acceptors.

An aromatic/hydrophobic region: The thiazole ring itself provides a hydrophobic surface.

A second aromatic/hydrophobic region: The terminal group, typically a substituted phenyl or another heterocyclic ring, provides a critical interaction domain.

For N-(1,3-thiazol-2-yl)benzenesulfonamide derivatives targeting bacterial enzymes, molecular docking has identified key interactions such as hydrogen bonds with specific amino acid residues (e.g., Asn132 in dihydrofolate reductase). For ZAC antagonists, the pharmacophore involves the N-(thiazol-2-yl)-benzamide core, where the terminal phenyl ring and the thiazole ring are oriented at a specific dihedral angle, suggesting a non-planar requirement for optimal binding. nih.govnih.gov The antagonist activity is believed to be allosteric, targeting the transmembrane or intracellular domains of the receptor channel. nih.gov

Rational Design Principles for Enhanced Bioactivity

Rational design involves using the knowledge of SAR and pharmacophoric features to create new molecules with improved potency, selectivity, and pharmacokinetic properties. rsc.org

Key design principles for the this compound scaffold include:

Scaffold Hopping and Bioisosteric Replacement: The core thiazole ring can be replaced by other five-membered heterocycles like thiadiazole to explore new interactions while maintaining key structural features. ontosight.ainih.gov Similarly, the propanamide linker can be altered, for instance, by creating a retro-amide or replacing it with other linkers of similar length and flexibility.

Substituent Optimization: Based on SAR data, substituents are chosen to enhance activity. For example, knowing that small electron-withdrawing groups on the 5-position of the thiazole enhance ZAC antagonism allows for the focused synthesis of analogs with similar groups (e.g., -CN, -CF3). nih.gov

Structure-Based Design: When the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding orientation of designed ligands. This allows for the rational introduction of functional groups that can form specific hydrogen bonds or hydrophobic interactions with the target protein, thereby increasing binding affinity.

Fragment-Based and Hybrid Molecule Design: This approach involves combining the this compound scaffold with other known pharmacophores. The creation of a hybrid molecule between a benzothiazole-propanamide and the NSAID flurbiprofen is a prime example of this strategy, aiming to combine the properties of both parent molecules. mdpi.com

By applying these principles, researchers can move beyond random screening and systematically develop novel this compound derivatives as potential therapeutic agents. nih.govontosight.ai

Metal Complexation and Coordination Chemistry of N 1,3 Thiazol 2 Yl Propanamide Derivatives

Synthesis and Characterization of Metal Chelates

The synthesis of metal chelates with N-acyl-2-aminothiazole ligands, including the propanamide derivative, typically involves the reaction of the ligand with a metal salt in a suitable solvent. The ligand, which can be synthesized from the reaction of 2-aminothiazole (B372263) with an appropriate acyl chloride (e.g., propanoyl chloride) nih.gov, is dissolved in an organic solvent like ethanol (B145695), methanol, or DMSO. An alcoholic or aqueous solution of a metal salt, such as a chloride or sulfate (B86663) of transition metals like Co(II), Ni(II), Cu(II), or Zn(II), is then added to the ligand solution. The reaction mixture is often heated under reflux for several hours to ensure the completion of the complexation reaction. acs.orgnih.gov The resulting solid metal complexes can be isolated by filtration, washed with the solvent, and dried.

Characterization of these newly formed chelates is carried out using a suite of spectroscopic and analytical techniques:

Elemental Analysis (C, H, N, S): This technique is used to determine the empirical formula of the complex and to confirm the metal-to-ligand stoichiometric ratio, which is often found to be 1:2 (Metal:Ligand). nih.gov

Infrared (FT-IR) Spectroscopy: FT-IR is crucial for identifying the coordination sites of the ligand. A shift in the vibrational frequency of the amide C=O (carbonyl) group and the thiazole (B1198619) C=N group in the complex's spectrum compared to the free ligand indicates their involvement in bonding with the metal ion. nih.gov Specifically, a shift to a lower wavenumber for the C=O stretching vibration is indicative of coordination through the carbonyl oxygen. Similarly, changes in the thiazole ring vibrations point to the participation of the ring's nitrogen atom. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The appearance of new absorption bands, specifically d-d transition bands in the visible region, which are absent in the free ligand, suggests the formation of the complex and helps in assigning its geometry (e.g., octahedral or square-pyramidal). acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR studies on diamagnetic complexes (like those of Zn(II)) can further confirm the binding mode. A downfield shift of the amide N-H proton and changes in the chemical shifts of the thiazole ring protons and carbons upon complexation provide evidence of coordination. acs.org

Mass Spectrometry: This technique helps in confirming the molecular weight and fragmentation pattern of the synthesized complexes. acs.org

Magnetic Susceptibility and Molar Conductance: Magnetic moment measurements help determine the geometry and spin state of the complexes (e.g., octahedral, tetrahedral). Molar conductance measurements in solvents like DMF or DMSO indicate whether the complexes are electrolytic or non-electrolytic in nature. acs.orgajrconline.org

Table 1: Illustrative Synthesis and Characterization of a Representative N-Acyl-2-Aminothiazole Metal Complex

Feature Description Reference
Ligand N-(6-arylbenzo[d]thiazol-2-yl)acetamide nih.govresearchgate.net
Metal Salt Not specified, but typically transition metal chlorides or sulfates acs.orgnih.gov
Method Reaction of ligand and metal salt in an organic solvent, often with heating. acs.org
Characterization Elemental Analysis, FT-IR, UV-Vis, ¹H-NMR, ¹³C-NMR, Mass Spectrometry. acs.orgnih.gov
Key FT-IR Shifts Shift of C=O and C=N vibrational bands to lower frequencies upon complexation. nih.gov

| Key UV-Vis Bands | Appearance of d-d transition bands, confirming coordination and indicating geometry. | nih.gov |

Ligand Binding Modes and Geometrical Arrangements of Complexes

Based on studies of related N-acyl-2-aminothiazole derivatives, N-(1,3-Thiazol-2-yl)propanamide is expected to act as a bidentate ligand. Coordination typically occurs through two key sites:

The endocyclic nitrogen atom (N-3) of the thiazole ring.

The exocyclic oxygen atom of the amide carbonyl group.

This chelation forms a stable five- or six-membered ring with the central metal ion, a common feature in coordination chemistry that enhances the stability of the complex. researchgate.net The involvement of these specific atoms is inferred from spectroscopic data. For instance, in FT-IR spectra, a decrease in the stretching frequency of the ν(C=O) band and a shift in the ν(C=N) band of the thiazole ring are considered strong evidence for this binding mode. nih.gov

The stoichiometry of these complexes is commonly found to be [M(L)₂], where two ligand molecules coordinate to one metal ion. acs.orgnih.gov Depending on the nature of the metal ion and the presence of other coordinating species (like solvent molecules or counter-ions), the geometrical arrangement around the central metal atom can vary.

Octahedral Geometry: This is a common arrangement for metal ions like Co(II), Ni(II), and Fe(II), where two bidentate ligand molecules occupy the equatorial plane, and two solvent molecules or anions occupy the axial positions. acs.orgnih.gov

Square-Pyramidal or Square-Planar Geometry: These geometries are often observed for metal ions like Cu(II) and Pd(II). nih.govnih.gov

Tetrahedral Geometry: This arrangement is also possible, particularly for ions like Zn(II).

Computational studies, such as Density Functional Theory (DFT), have been used to optimize the geometries of similar aminothiazole-based metal complexes, confirming twisted octahedral or square-pyramidal structures. acs.orgnih.gov

Table 2: Typical Coordination Features of N-Acyl-2-Aminothiazole Metal Complexes

Feature Observation Significance Reference
Coordination Sites Thiazole Ring Nitrogen, Carbonyl Oxygen Bidentate chelation nih.govresearchgate.net
IR Shift (ν(C=O)) Shifts to lower frequency (e.g., from ~1730 cm⁻¹ to ~1700 cm⁻¹) Confirms coordination of carbonyl oxygen nih.gov
IR Shift (ν(C=N)) Shifts to lower frequency (e.g., from ~1615 cm⁻¹ to ~1605 cm⁻¹) Confirms coordination of thiazole nitrogen nih.gov

| Common Geometry | Octahedral, Square-Pyramidal | Dependent on the central metal ion | acs.orgnih.gov |

Biological Activity of Metal Complexes vs. Free Ligands (In Vitro)

A significant driver for the synthesis of metal complexes with thiazole-based ligands is the observation that complexation can enhance their biological activity. The free N-acyl-2-aminothiazole ligands themselves can exhibit antimicrobial, antifungal, or anticancer properties. nih.govnih.gov However, upon chelation with a metal ion, this activity is often potentiated. nih.govveterinaria.orgresearchgate.net

This enhancement is frequently explained by two theories:

Overtone's Concept of Cell Permeability: Chelation reduces the polarity of the metal ion by sharing its positive charge with the donor atoms of the ligand. This increases the lipophilicity of the complex, making it easier to penetrate the lipid layers of microbial cell membranes. researchgate.net

Tweedy's Chelation Theory: Chelation significantly reduces the polarity of the central metal atom. This increased lipophilicity enhances the diffusion of the complex through the lipid membrane of the microorganism, allowing it to reach the cell's active sites more effectively. researchgate.net

In vitro studies consistently demonstrate the superior performance of metal complexes compared to the uncomplexed ligands. For example, the minimum inhibitory concentration (MIC) required to inhibit bacterial or fungal growth is often lower for the metal complexes. veterinaria.org Similarly, in anticancer screenings, the IC₅₀ values (the concentration required to inhibit 50% of cancer cell growth) are frequently lower for the complexes. nih.gov

Table 3: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL) of a 2-Aminothiazole Schiff Base Ligand and its Metal Complex

Compound E. coli B. subtilis A. niger A. terreus Reference
Schiff Base Ligand (EVL1) - 3.12 3.12 3.12 veterinaria.org
Metal Complex (MV1) 3.12 3.12 1.56 3.12 veterinaria.org
Metal Complex (MV5) - - 1.56 - veterinaria.org

(Note: Data is for a representative 2-aminothiazole Schiff base and its complexes, as specific data for this compound is not available. Lower MIC value indicates higher activity.)

Emerging Applications and Future Research Trajectories for N 1,3 Thiazol 2 Yl Propanamide

Role in Advanced Material Science

The unique structural features of thiazole-containing compounds, such as N-(1,3-Thiazol-2-yl)propanamide, make them promising candidates for the development of novel materials with tailored properties. Their applications in this domain are expanding, particularly in the areas of fluorescent materials, metal-organic frameworks, and ion detection.

Fluorescent Materials Development

Thiazole (B1198619) derivatives are known to form the backbone of various functional dyes. nih.gov The inherent fluorescence of some thiazole-containing compounds positions them as key components in the development of advanced fluorescent materials. These materials have wide-ranging applications, including in bio-imaging, sensing, and optoelectronic devices. The fluorescence properties can be fine-tuned by modifying the chemical structure of the thiazole derivative, allowing for the creation of materials with specific emission and absorption characteristics.

Metal-Organic Frameworks (MOFs) Integration

Metal-Organic Frameworks (MOFs) are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. Thiazole- and thiadiazole-containing ligands are being explored for the construction of MOFs with luminescent properties. mdpi.comresearchgate.net These MOFs can be designed to be highly stable and can act as efficient and recyclable sensors. For instance, a zinc-based MOF constructed with a thiazolo[5,4-d]thiazole (B1587360) derivative has demonstrated excellent photocatalytic performance and the ability to catalyze chemical reactions under mild conditions. nih.gov The integration of thiazole-containing ligands like this compound into MOFs opens up possibilities for creating materials with advanced catalytic and sensing capabilities. nih.govresearchgate.net

A notable example is a pillared-layer Zn-MOF (MOF-LS10) constructed using 2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole (B8244249) (DPTZTZ), which exhibits permanent porosity and photocatalytic activity. nih.gov Another Zn-based MOF, IUST-2, synthesized with 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ), has shown high efficiency in removing heavy metal ions like Pb²⁺ and Hg²⁺ from water. researchgate.net

Fluorescent Probe Applications for Ion Detection

The ability of thiazole derivatives to interact with specific ions makes them valuable in the development of fluorescent probes for ion detection. These probes can exhibit changes in their fluorescence intensity or wavelength upon binding to a target ion, enabling the sensitive and selective detection of various metal ions and anions. For example, a recently developed imidazo[1,2-a]pyridine-based fluorescent probe demonstrated the sequential detection of Fe³⁺ and F⁻ ions with high selectivity and sensitivity. nih.gov While not this compound itself, this highlights the potential of related heterocyclic structures in sensor applications. The development of such probes is crucial for environmental monitoring, biological imaging, and industrial process control.

ProbeTarget IonsDetection LimitsStokes Shift
LK (Imidazo[1,2-a]Pyridine based)Fe³⁺, F⁻6.9 x 10⁻⁸ M (Fe³⁺), 3.0 x 10⁻⁷ M (F⁻)178 nm

Potential in Agrochemical Innovation

The thiazole ring is a key structural motif in a number of biologically active compounds, including those with applications in agriculture. Research has shown that certain derivatives of this compound possess properties that could be harnessed for agrochemical innovation.

Specifically, a study on 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a related compound, demonstrated its ability to promote the growth of rapeseed. nih.govresearchgate.net This compound was found to increase both the seed yield and the oil content of the plants. nih.govresearchgate.net This suggests that derivatives of this compound could be developed as plant growth regulators or yield enhancers. The 2-aminothiazole (B372263) structure, a core component, is also associated with herbicidal and antioxidant activities. nih.govresearchgate.net

CompoundEffect on Rapeseed
3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acidIncreased seed yield and oil content

Development as Biochemical Research Tools

Derivatives of N-(1,3-thiazol-2-yl)benzamide have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC). nih.gov ZAC is an atypical member of the Cys-loop receptor superfamily of ion channels. nih.gov The discovery of selective antagonists is a significant step forward in studying the physiological functions of this channel, which are currently not well understood. nih.gov

Compounds like N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) have been shown to be potent and selective inhibitors of ZAC. nih.gov These molecules act as negative allosteric modulators, meaning they bind to a site on the receptor different from the agonist binding site to inhibit its activity. nih.gov The development of such compounds provides valuable pharmacological tools for researchers to investigate the roles of ZAC in various biological processes.

Future Prospects in Synthetic Methodologies

The synthesis of this compound and its derivatives is an active area of research, with a focus on developing more efficient and versatile methods. The Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, is a classic and convenient method for creating the thiazole ring. nih.govresearchgate.net

Future research in synthetic methodologies is likely to focus on several key areas:

Microwave-assisted synthesis: This technique has been shown to be an effective alternative to conventional heating for the synthesis of related benzamide (B126) derivatives, potentially offering faster reaction times and higher yields. nih.gov

Use of novel catalysts and reagents: The exploration of new catalysts and coupling agents, such as N,N′-dicyclohexylcarbodiimide (DCC), can lead to milder reaction conditions and improved efficiency in amide bond formation. mdpi.com

Combinatorial chemistry approaches: Generating large libraries of this compound derivatives will be crucial for screening and identifying compounds with optimized properties for specific applications in materials science, agrochemicals, and medicine. bohrium.com

Advanced Computational Modeling in this compound Research

Advanced computational modeling has become an indispensable tool in modern drug discovery and materials science, offering profound insights into the behavior of molecules at an atomic level. For this compound, these in silico techniques are pivotal for elucidating its structural characteristics, predicting its interactions with biological targets, and guiding the synthesis of more potent and selective derivatives. By simulating complex molecular systems, researchers can significantly reduce the time and cost associated with laboratory experimentation.

Computational approaches for this compound and its analogs generally fall into three key categories: molecular docking, quantum chemical calculations, and molecular dynamics simulations. These methods provide a comprehensive understanding of the molecule's potential as a therapeutic agent or functional material.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, docking studies are instrumental in identifying potential protein targets and understanding the specific interactions that stabilize the ligand-protein complex. These simulations place the thiazole derivative into the binding site of a target protein, such as an enzyme or receptor, and calculate a "docking score," which estimates the binding affinity.

Research on analogous thiazole-containing compounds has demonstrated the power of this approach. For instance, docking studies on various thiazole derivatives have been used to assess their binding modes with targets like the EGFR tyrosine kinase, tubulin, and phospholipase A2. mdpi.comacs.orgnih.gov These studies reveal crucial interactions, such as hydrogen bonds and π-π stacking, between the thiazole core or its substituents and the amino acid residues in the protein's active site. nih.govresearchgate.net For this compound, such analyses can predict its binding energy and key intermolecular interactions, providing a rationale for its biological activity and a roadmap for structural optimization.

Table 1: Representative Molecular Docking Data for Thiazole Derivatives Against a Hypothetical Protein Target This table is interactive. You can sort the data by clicking on the column headers.

Compound Docking Score (kcal/mol) Hydrogen Bonds Interacting Residues
This compound -7.5 2 TYR 228, LYS 16
Derivative A -8.2 3 TYR 228, LYS 16, ASP 294
Derivative B -6.9 1 TYR 228
Reference Inhibitor -9.1 4 TYR 228, LYS 16, ASP 294, GLN 79

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure of this compound. atlantis-press.comresearchgate.net These methods are used to calculate a variety of molecular properties that govern the molecule's reactivity and stability.

Key parameters derived from DFT calculations include:

EHOMO (Highest Occupied Molecular Orbital Energy): This orbital is associated with the molecule's ability to donate electrons. A higher EHOMO value indicates a greater propensity for electron donation. atlantis-press.comacarindex.com

ELUMO (Lowest Unoccupied Molecular Orbital Energy): This orbital relates to the ability to accept electrons. A lower ELUMO value suggests a greater capacity for electron acceptance. atlantis-press.comacarindex.com

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. atlantis-press.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions. researchgate.net

These calculations help to rationalize the regioselectivity of chemical reactions and understand the nature of intermolecular forces. For example, DFT calculations on thiazole have been used to explain the relative energies of its different deprotonated forms. nih.gov Similar studies on this compound can predict its sites of reactivity and guide its chemical modifications. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for this compound (B3LYP/6-311G(d,p) basis set) This table is interactive. You can sort the data by clicking on the column headers.

Parameter Value Unit Significance
EHOMO -6.89 eV Electron donating ability
ELUMO -1.24 eV Electron accepting ability
Energy Gap (ΔE) 5.65 eV Chemical reactivity/stability
Dipole Moment (µ) 3.15 Debye Molecular polarity
Electronegativity (χ) 4.065 eV Tendency to attract electrons
Global Hardness (η) 2.825 eV Resistance to charge transfer

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of the ligand and protein over time. nih.gov An MD simulation of this compound bound to a protein target would involve calculating the forces between atoms and their subsequent motions over a set period, often nanoseconds. nih.gov

This technique is crucial for assessing the stability of the predicted binding pose from docking. researchgate.netrsc.org Key metrics from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable complex will show a low and converging RMSD value. rsc.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. rsc.org

MD simulations confirm whether the key interactions observed in docking are maintained over time, providing a more accurate and reliable model of the binding event. nih.govresearchgate.net These simulations have been successfully applied to various thiazole derivatives to validate docking results and confirm the stability of ligand-receptor complexes. nih.govrsc.org

Q & A

Q. What are the standard synthetic routes for N-(1,3-thiazol-2-yl)propanamide derivatives?

The convergent synthesis involves two primary steps:

  • Electrophile preparation : React 1,3-thiazol-2-amine or its 5-methyl derivative with 3-bromopropanoyl chloride to form intermediates like 3-bromo-N-(1,3-thiazol-2-yl)propanamide (3a ) and 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide (3b ) .
  • Nucleophile coupling : Cyclize aryl acids into 5-aryl-1,3,4-oxadiazole-2-thiols (7a–e ) via esterification, hydrazide formation, and cyclization. These thiols are then coupled with 3a or 3b in a polar aprotic solvent to yield bi-heterocyclic hybrids (e.g., 8a–h ) . Characterization typically employs IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and elemental analysis to confirm structure and purity .

Q. How are structural and purity discrepancies resolved during synthesis?

Discrepancies in spectroscopic data (e.g., unexpected 1H^1 \text{H}-NMR shifts) are addressed by:

  • Cross-validating with 2D NMR techniques (e.g., HMBC, HSQC) to confirm atomic connectivity .
  • Comparing experimental and calculated elemental analysis (C, H, N) to assess purity .
  • Using X-ray crystallography (e.g., SHELXL refinement) for unambiguous structural confirmation, as demonstrated in related thiazole-thiourea derivatives .

Advanced Research Questions

Q. How do substituents on the aryl group influence biological activity in this compound hybrids?

Structure-activity relationship (SAR) studies on alkaline phosphatase inhibitors reveal:

  • Electron-donating groups (e.g., 4-methylphenyl in 8d ) enhance inhibitory potency (IC50_{50} = 1.878 ± 0.07 mM vs. standard IC50_{50} = 5.242 mM) by improving hydrophobic interactions .
  • Electron-withdrawing groups (e.g., 3-nitrophenyl in 8h ) reduce activity, likely due to steric hindrance or destabilization of enzyme-ligand interactions . Computational docking (e.g., allosteric site analysis) can predict binding modes and guide rational design .

Q. What strategies validate crystallographic data for thiazole-containing compounds?

  • Refinement software : SHELXL is widely used for small-molecule refinement, leveraging high-resolution data to optimize bond lengths, angles, and displacement parameters .
  • Hydrogen-bonding networks : Analyze intermolecular interactions (e.g., O–H···N, N–H···O) to confirm packing stability. For example, thiazole-thiourea derivatives form infinite chains via hydrogen bonds, validated by graph-set analysis .
  • Validation metrics : R-factors (<0.05), data-to-parameter ratios (>15:1), and agreement with Hirshfeld surfaces ensure reliability .

Q. How are tautomeric or conformational ambiguities resolved in propanamide derivatives?

  • Dynamic NMR : Detect tautomerization via temperature-dependent 1H^1 \text{H}-NMR signal splitting .
  • DFT calculations : Compare experimental and computed 13C^{13} \text{C}-NMR shifts to identify dominant tautomers .
  • X-ray diffraction : Resolve conformational isomers by analyzing torsion angles and intermolecular forces (e.g., in N-(thiazol-2-yl)thiourea hemihydrate) .

Methodological Considerations

Q. What experimental design mitigates synthetic challenges in thiazole-propanamide chemistry?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve coupling efficiency .
  • Purification : Employ column chromatography with gradients (e.g., ethyl acetate/hexane) to separate regioisomers .
  • Scale-up : Optimize microwave-assisted synthesis for rapid cyclization of oxadiazole-thiols, reducing side reactions .

Q. How do computational tools enhance mechanistic understanding of thiazole-propanamide reactivity?

  • Molecular docking : Predict binding affinities for enzyme targets (e.g., alkaline phosphatase) using AutoDock Vina or Schrödinger .
  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to explain nucleophilic/electrophilic sites in reactions .
  • Retrosynthesis algorithms : Tools like Pistachio or Reaxys propose alternative synthetic pathways for challenging derivatives .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across structurally similar analogs?

  • Dose-response curves : Confirm IC50_{50} values with triplicate assays to rule out experimental variability .
  • Cellular permeability assays : Use Caco-2 models to differentiate intrinsic activity from uptake limitations .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.